(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethyl-aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of a base, such as sodium ethoxide, and a solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of thiazole derivatives can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethyl-aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethyl-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethyl-aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the imino and aniline groups enhances its reactivity and potential for forming various derivatives with diverse applications .
Properties
CAS No. |
33175-02-9 |
---|---|
Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-[(2,4-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N4S/c1-7-4-5-10(8(2)6-7)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
VFQDBWZCEVMLFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(N=C(S2)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.